molecular formula C17H19NS B12721109 1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (Z)- CAS No. 46962-45-2

1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (Z)-

Cat. No.: B12721109
CAS No.: 46962-45-2
M. Wt: 269.4 g/mol
InChI Key: RDBMZAMQBNYOIJ-CHHVJCJISA-N
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Description

1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (Z)- is a complex organic compound with a unique structure that includes a benzo-cyclohepta-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (Z)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo-cyclohepta-thiophene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propanamine group: This is achieved through nucleophilic substitution reactions, where a suitable amine is introduced to the core structure.

    Methylation: The final step involves the methylation of the amine group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (Z)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (Z)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (Z)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-: This compound differs by having two methyl groups on the amine.

    1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-ethyl-: This compound has an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 1-Propanamine, 3-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N-methyl-, (Z)- lies in its specific structural configuration and the presence of the benzo-cyclohepta-thiophene moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

46962-45-2

Molecular Formula

C17H19NS

Molecular Weight

269.4 g/mol

IUPAC Name

(3Z)-N-methyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine

InChI

InChI=1S/C17H19NS/c1-18-11-4-7-15-14-6-3-2-5-13(14)8-9-17-16(15)10-12-19-17/h2-3,5-7,10,12,18H,4,8-9,11H2,1H3/b15-7-

InChI Key

RDBMZAMQBNYOIJ-CHHVJCJISA-N

Isomeric SMILES

CNCC/C=C/1\C2=C(CCC3=CC=CC=C31)SC=C2

Canonical SMILES

CNCCC=C1C2=C(CCC3=CC=CC=C31)SC=C2

Origin of Product

United States

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